1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide
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Overview
Description
1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry due to their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group is attached through a nucleophilic substitution reaction, where a suitable 3-methylphenyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methanesulfonyl-N-(3-methylphenyl)piperidine-3-carboxamide
- 1-methanesulfonyl-N-(3-methylphenyl)piperidine-2-carboxamide
Uniqueness
1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(3-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-4-3-5-13(10-11)15-14(17)12-6-8-16(9-7-12)20(2,18)19/h3-5,10,12H,6-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRIGRORBWHUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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